Hdac6-IN-33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-33 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-33 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:
Formation of the benzohydroxamate core: This involves the reaction of a benzoyl chloride derivative with hydroxylamine under basic conditions to form the benzohydroxamate core.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency. This step may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Hdac6-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzohydroxamate core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the substituents on the benzohydroxamate core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Hdac6-IN-33 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, metastasis, and apoptosis.
Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and its ability to promote neuronal differentiation and survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Epigenetics: The compound is a valuable tool for studying epigenetic regulation and the role of histone deacetylation in gene expression.
作用機序
Hdac6-IN-33 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated α-tubulin, HSP90, and cortactin. This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The compound’s mechanism of action involves binding to the active site of HDAC6, preventing the deacetylation of its substrates .
類似化合物との比較
Similar Compounds
Tubastatin A: A selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
Ricolinostat: Another HDAC6 inhibitor used in cancer therapy and studied for its effects on immune cell function.
Uniqueness
Hdac6-IN-33 is unique due to its high selectivity for HDAC6 over other histone deacetylases, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying the specific roles of HDAC6 in various biological processes and diseases .
特性
分子式 |
C14H11F2N5O |
---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
N-benzyl-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11F2N5O/c15-11(16)13-21-20-12(22-13)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,17,18,19) |
InChIキー |
AWVDCEAYEQNKPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。